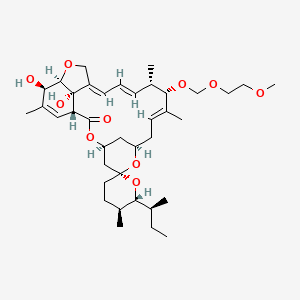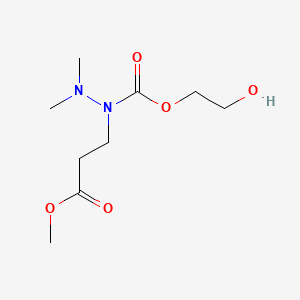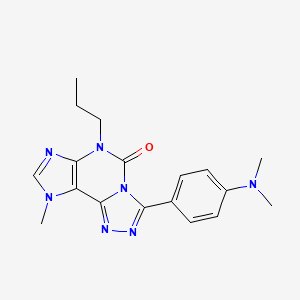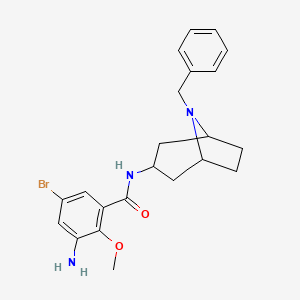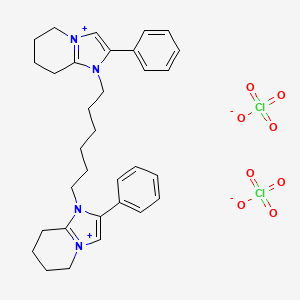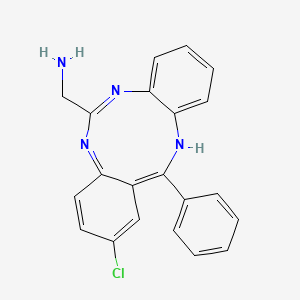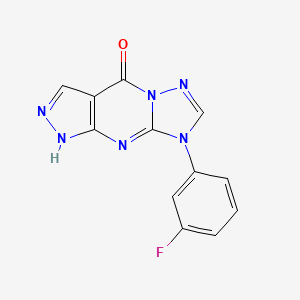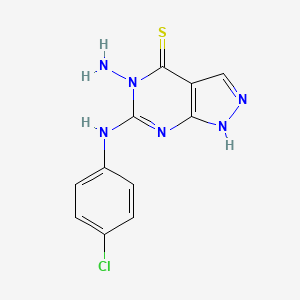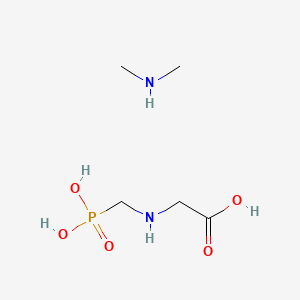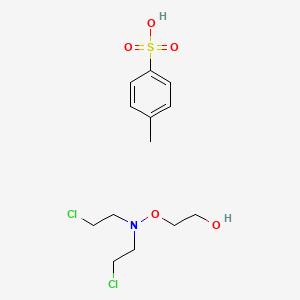
2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl)amino and oxyethanol groups, combined with a p-toluenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate typically involves the reaction of bis(2-chloroethyl)amine with ethylene oxide, followed by the addition of p-toluenesulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The presence of the oxyethanol group makes the compound susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
Chemistry
In chemistry, 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate is used as a reagent in organic synthesis. Its ability to undergo substitution and oxidation reactions makes it valuable for creating complex molecules and intermediates.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for research in drug development and biochemical studies. Its reactivity with nucleophiles can be exploited to modify biomolecules for various applications.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes that require precise control over chemical reactions.
Mechanism of Action
The mechanism by which 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate exerts its effects involves the interaction of its functional groups with target molecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophiles, while the oxyethanol group can participate in hydrogen bonding and other interactions. These interactions can alter the structure and function of target molecules, leading to various effects depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: Similar in structure but lacks the oxyethanol and p-toluenesulfonate groups.
Ethylene oxide: A simpler compound that forms part of the structure of 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate.
p-Toluenesulfonic acid: Provides the sulfonate group in the compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Properties
CAS No. |
93043-59-5 |
|---|---|
Molecular Formula |
C13H21Cl2NO5S |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminooxy]ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H13Cl2NO2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-9(4-2-8)11-6-5-10/h2-5H,1H3,(H,8,9,10);10H,1-6H2 |
InChI Key |
FDUXDBCKULMAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CCl)N(CCCl)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


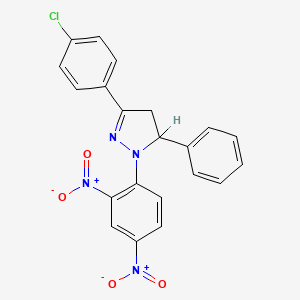
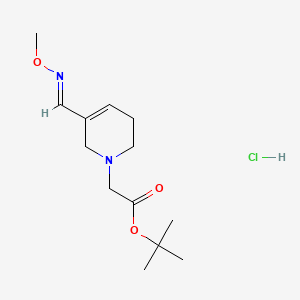
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
